molecular formula C18H15FN4O2S B2777612 N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941880-49-5

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2777612
CAS RN: 941880-49-5
M. Wt: 370.4
InChI Key: JYPKMPMKNXIJON-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a chemical compound that has shown promising results in scientific research for its potential use in various applications.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate have shown promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. These compounds exhibit significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential application in developing new antimicrobial drugs (Jeankumar et al., 2013).

Anticancer Activity

Research into the synthesis and biological evaluation of thiazolo [3,2-a] pyrimidines has revealed compounds with significant anti-inflammatory and antinociceptive activities, which also showed lower ulcerogenic activity and higher safety profiles. Such findings suggest the potential use of structurally similar compounds in cancer treatment, where inflammation plays a role in tumor progression and pain management is crucial (Alam et al., 2010).

Drug Metabolism and Pharmacokinetics Studies

The use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs has supported the selection of candidates for further development, as demonstrated in studies of compounds like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Such research underscores the importance of understanding the metabolic fate and excretion of fluorine-containing pharmaceuticals, which is critical for the development of safe and effective medications (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-13-8-6-12(7-9-13)10-20-16(24)15-11-26-18(22-15)23-17(25)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKMPMKNXIJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

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